![molecular formula C15H11FN2O2S B7735082 5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7735082.png)
5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of 4-fluorophenyl and a halogenated thieno[2,3-d]pyrimidine intermediate.
Addition of the 2-Oxopropyl Group: This can be done via an alkylation reaction using a suitable alkylating agent like 2-bromoacetone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine core.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core.
Substitution: The aromatic fluorine can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its unique structure and potential bioactivity.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one is not fully understood but is believed to involve:
Molecular Targets: Potential targets include enzymes and receptors involved in key biological pathways.
Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
- 5-(4-Methylphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
- 5-(4-Bromophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in 5-(4-Fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one can significantly alter its chemical properties, such as its reactivity and biological activity, compared to its analogs with different substituents.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-9(19)6-18-8-17-14-13(15(18)20)12(7-21-14)10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTUGMQORLSAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea](/img/structure/B7734999.png)
![1-phenyl-3-[(E)-(2-propoxyphenyl)methylideneamino]thiourea](/img/structure/B7735001.png)
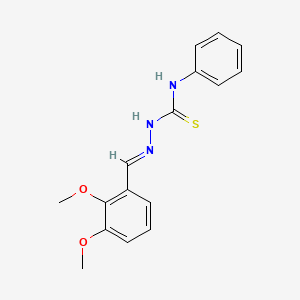
![1-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-phenylthiourea](/img/structure/B7735025.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B7735033.png)
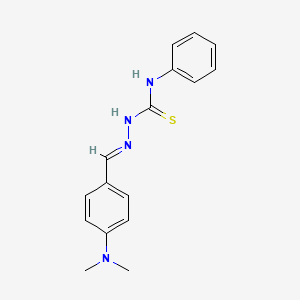
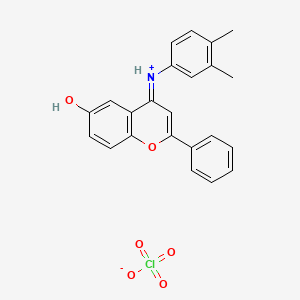
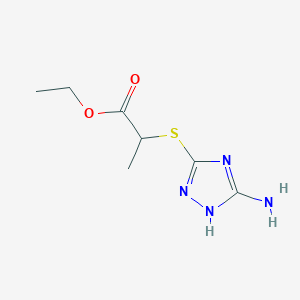
![2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7735066.png)
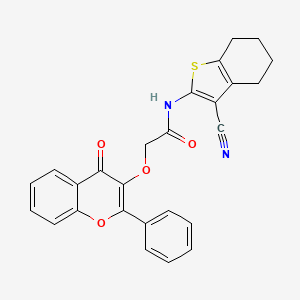
![1-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7735079.png)
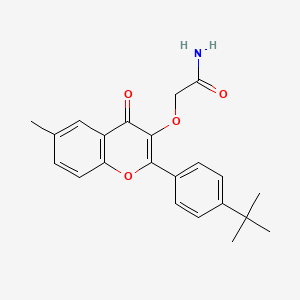
![2-[2-(4-Tert-butylphenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735111.png)
![2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735115.png)
